molecular formula C24H33N3O5 B2711796 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 898448-44-7

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No. B2711796
CAS RN: 898448-44-7
M. Wt: 443.544
InChI Key: JNNUVMMHRVBGOG-UHFFFAOYSA-N
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Description

This compound, also known as 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide, has a molecular formula of C17H19NO5 . It is a complex organic compound that belongs to the class of benzamides.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with three methoxy groups (OCH3) attached to the benzene ring and a methoxyphenyl group attached to the nitrogen of the amide group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.345 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results .

Scientific Research Applications

Synthesis and Drug Analogs

One significant application of compounds related to 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is in the synthesis of drug analogs. For example, Owton et al. (1995) described the synthesis of 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, indicating the potential for creating novel therapeutic compounds (Owton et al., 1995).

Serotonin Ligands

Research by Glennon et al. (1988) on arylpiperazine derivatives, including compounds similar to the one , revealed their potential as high-affinity 5-HT1A serotonin ligands. This finding suggests a role in developing agents targeting serotonin receptors, which are crucial in many neurological processes (Glennon et al., 1988).

5-HT6 Serotonin Receptor Ligands

Łażewska et al. (2019) explored 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, akin to the compound , for their affinity for the human serotonin 5-HT6 receptor. This research underscores the potential of such compounds in developing treatments for disorders related to serotonin receptors (Łażewska et al., 2019).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel benzamides demonstrating significant inhibitory activity on cyclooxygenase enzymes and showing promising analgesic and anti-inflammatory properties. This research indicates the utility of such compounds in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Anticonvulsant Activity

Mussoi et al. (1996) researched benzamides containing trimethyl elements, finding some analogs to be potent anticonvulsants. This suggests a potential application of similar compounds in treating convulsive disorders (Mussoi et al., 1996).

Inhibitory Activities on Enzymes

Ohemeng et al. (1994) synthesized benzofuran hydroxyamic acids, including derivatives with structural similarities to the compound , showing potent inhibitory activities on the 5-lipoxygenase enzyme. These findings highlight the potential for designing enzyme inhibitors based on such compounds (Ohemeng et al., 1994).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results . The mechanism of action would depend on the specific biological or chemical system in which the compound is used.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results . It’s important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and adherence to local regulations and guidelines.

Future Directions

The future directions or applications of this compound are not specified in the search results . The potential uses of a compound like this could be vast, depending on its physical and chemical properties, including potential applications in pharmaceuticals, materials science, and chemical synthesis.

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O5/c1-26-10-12-27(13-11-26)20(17-6-8-19(29-2)9-7-17)16-25-24(28)18-14-21(30-3)23(32-5)22(15-18)31-4/h6-9,14-15,20H,10-13,16H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNUVMMHRVBGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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